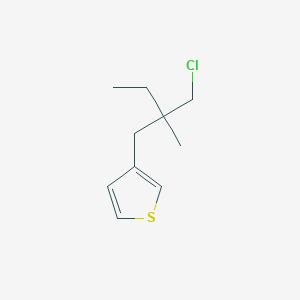
3-(2-(Chloromethyl)-2-methylbutyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Chloromethyl)-2-methylbutyl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Chloromethyl)-2-methylbutyl)thiophene can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, the halogen dance reaction is a useful synthetic tool for accessing positions in aromatic and heteroaromatic systems, such as thiophenes, for subsequent functionalization . This reaction involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide, leading to the formation of rearranged lithiated intermediates .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis methods. For example, the catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be used to produce thiophene derivatives . This method is efficient for producing large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Chloromethyl)-2-methylbutyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-(Chloromethyl)-2-methylbutyl)thiophene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-(Chloromethyl)-2-methylbutyl)thiophene involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)thiophene: A simpler derivative with similar reactivity.
2-(Chloromethyl)thiophene: Another chloromethyl-substituted thiophene with comparable properties.
3-(Methylbutyl)thiophene: Lacks the chloromethyl group but shares the methylbutyl substitution.
Uniqueness
3-(2-(Chloromethyl)-2-methylbutyl)thiophene is unique due to the presence of both chloromethyl and methylbutyl groups on the thiophene ring
Propriétés
Formule moléculaire |
C10H15ClS |
|---|---|
Poids moléculaire |
202.74 g/mol |
Nom IUPAC |
3-[2-(chloromethyl)-2-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-3-10(2,8-11)6-9-4-5-12-7-9/h4-5,7H,3,6,8H2,1-2H3 |
Clé InChI |
OYIFTUAVBZNCCL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC1=CSC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


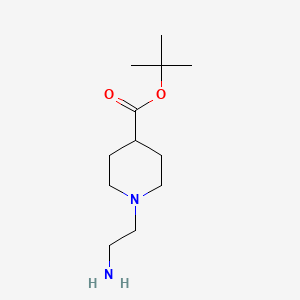
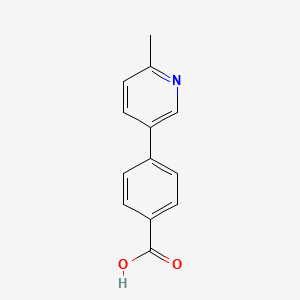
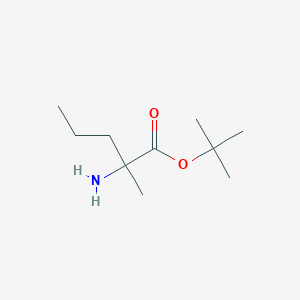
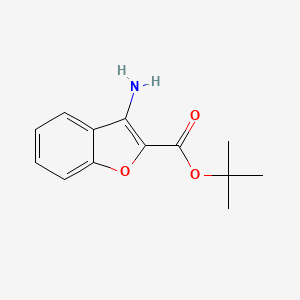
![(2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13568051.png)
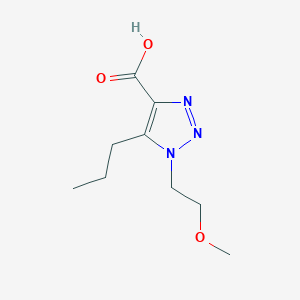
![8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride](/img/structure/B13568059.png)
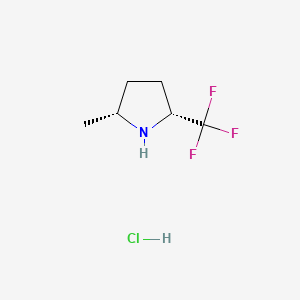
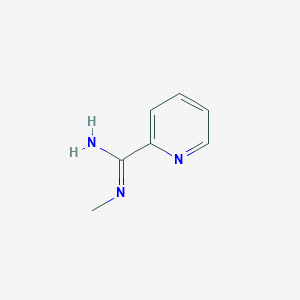
![1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13568079.png)
![4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate](/img/structure/B13568088.png)



